N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

Description

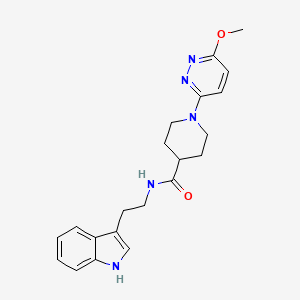

N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic compound featuring a piperidine-4-carboxamide core substituted with a 6-methoxypyridazin-3-yl group and a 2-(1H-indol-3-yl)ethyl side chain.

Properties

Molecular Formula |

C21H25N5O2 |

|---|---|

Molecular Weight |

379.5 g/mol |

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C21H25N5O2/c1-28-20-7-6-19(24-25-20)26-12-9-15(10-13-26)21(27)22-11-8-16-14-23-18-5-3-2-4-17(16)18/h2-7,14-15,23H,8-13H2,1H3,(H,22,27) |

InChI Key |

QPPOBPLLUCSPNP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NCCC3=CNC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.

Attachment of the Ethyl Linker: The indole can be alkylated using ethyl bromide under basic conditions.

Synthesis of the Methoxypyridazine Ring: This can be achieved through a series of reactions starting from pyridazine derivatives.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions.

Coupling Reactions: The final step involves coupling the indole-ethyl derivative with the methoxypyridazine-piperidine carboxamide under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

Reduction: Reduction reactions could target the carboxamide group.

Substitution: The methoxypyridazine ring may undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized indole derivatives, reduced carboxamide derivatives, and substituted methoxypyridazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, it might find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide” would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The indole moiety could facilitate interactions with aromatic amino acids in proteins, while the piperidine carboxamide could enhance binding affinity through hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, including CYP51 inhibitors, neuropeptide receptor antagonists, and regulated synthetic cannabinoids. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings

CYP51 Inhibitors: The compound’s indole and heterocyclic groups align with non-azole CYP51 inhibitors (e.g., compound a in ), which target protozoan sterol biosynthesis .

Neuropeptide Receptor Antagonists :

- MDL105212A () shares a piperidine-carboxamide scaffold but incorporates dichlorophenyl and trimethoxybenzoyl groups for receptor specificity. The absence of these moieties in the target compound suggests divergent receptor interactions, possibly favoring indole-mediated pathways (e.g., serotonin or sigma receptors) .

Synthetic Cannabinoid Analogs: FUB-UR-144 () highlights the role of fluorinated benzyl groups in cannabinoid receptor binding. The target compound lacks fluorinated or naphthoyl groups, reducing its likelihood of cannabinoid-like activity but retaining indole-driven CNS effects .

The target compound’s structural divergence from these agents may mitigate regulatory concerns, though indole derivatives often warrant scrutiny .

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural composition, integrating an indole moiety, a pyridazine ring, and a piperidine backbone, which suggests it may interact with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Structural Characteristics

The compound can be represented by the following structural formula:

Key Structural Features

- Indole Moiety : Known for its role in various biological activities, including neuropharmacology.

- Pyridazine Ring : Contributes to the compound's unique binding properties.

- Piperidine Backbone : Enhances the compound's stability and bioavailability.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. For instance, related compounds have shown low minimum inhibitory concentrations (MICs) against resistant strains of bacteria such as Staphylococcus aureus (MRSA) and Mycobacterium smegmatis.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | MRSA |

| Indolylquinazolinone 3k | 1.0 | MRSA |

| Indolylquinazolinone 3c | 0.98 | Mycobacterium tuberculosis |

Cytotoxic Activity

Research has also highlighted the compound's cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have demonstrated significant antiproliferative activity against A549 lung cancer cells.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | TBD |

| Indolylquinazolinone 3b | A549 | TBD |

The mechanism of action for this compound is believed to involve interaction with key biological receptors and enzymes. Molecular docking studies suggest that the compound may bind effectively to proteins involved in bacterial resistance mechanisms and cancer cell proliferation.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Indole Moiety : Using tryptamine as a precursor.

- Pyridazine Ring Construction : Achieved through cyclization reactions.

- Piperidine Backbone Assembly : Finalizing the structure through amide bond formation.

The overall yield and purity of synthesized compounds are critical for evaluating their biological activity.

Case Study 1: Neuropharmacological Effects

A study investigating the neuropharmacological properties of structurally similar compounds revealed that they could modulate neurotransmitter systems effectively. The findings suggest that this compound may have potential applications in treating neurological disorders.

Case Study 2: Antitumor Activity

In vitro studies on analogs of this compound showed promising results in inhibiting tumor growth in various cancer cell lines, indicating a need for further exploration into its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.